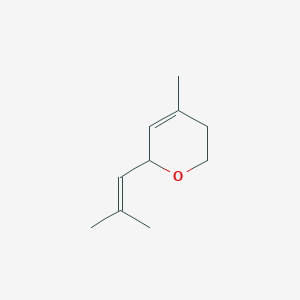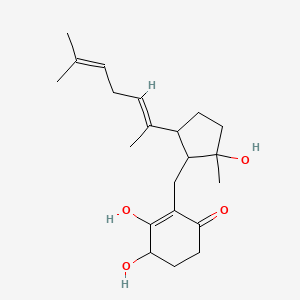
Bicycloalternarene 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicycloalternarene 9 is a secondary metabolite produced by fungi of the genus Alternaria. These fungi are known for their ability to produce a wide range of biologically active compounds, including phytotoxins, mycotoxins, and other metabolites with various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicycloalternarene 9 typically involves the cultivation of Alternaria fungi under specific conditions that promote the production of this metabolite. The fungi are grown on a suitable medium, such as potato-glucose agar, and the metabolites are extracted using organic solvents . The crude extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. Large fermentation tanks are used to cultivate the fungi, and the metabolites are extracted and purified using industrial-scale chromatography and other purification methods .
Chemical Reactions Analysis
Types of Reactions: Bicycloalternarene 9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Bicycloalternarene 9 has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a model compound to study the mechanisms of various chemical reactions. In biology, it is studied for its potential as an antimicrobial and antifungal agent . In medicine, this compound is being investigated for its potential as an anticancer agent due to its cytotoxic properties . Additionally, it has applications in the agricultural industry as a potential biopesticide .
Mechanism of Action
The mechanism of action of bicycloalternarene 9 involves the inhibition of cell respiration in target organisms. This is achieved through the disruption of mitochondrial function, leading to cell death . The compound targets specific molecular pathways involved in energy production, making it effective against a wide range of pathogens .
Comparison with Similar Compounds
Bicycloalternarene 9 is unique among the metabolites produced by Alternaria fungi due to its specific chemical structure and biological activities. Similar compounds include other bicycloalternarenes, such as bicycloalternarene E, which also exhibit antimicrobial and cytotoxic properties . this compound stands out due to its higher potency and broader spectrum of activity .
Properties
CAS No. |
103873-58-1 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
3,4-dihydroxy-2-[[2-hydroxy-2-methyl-5-[(2E)-6-methylhepta-2,5-dien-2-yl]cyclopentyl]methyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H32O4/c1-13(2)6-5-7-14(3)15-10-11-21(4,25)17(15)12-16-18(22)8-9-19(23)20(16)24/h6-7,15,17,19,23-25H,5,8-12H2,1-4H3/b14-7+ |
InChI Key |
GGWQDOIRSAQRFH-VGOFMYFVSA-N |
Isomeric SMILES |
CC(=CC/C=C(\C)/C1CCC(C1CC2=C(C(CCC2=O)O)O)(C)O)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC(C1CC2=C(C(CCC2=O)O)O)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


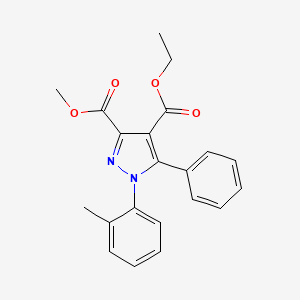
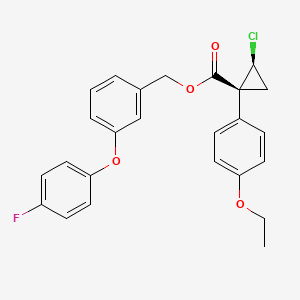
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
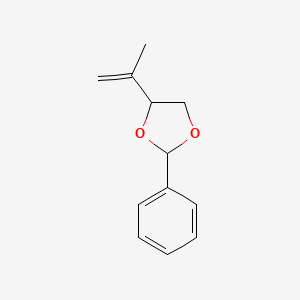
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
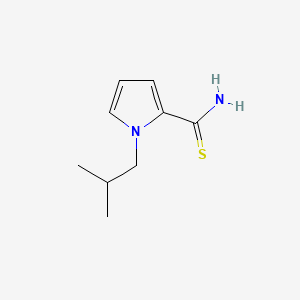
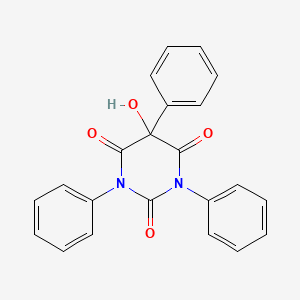
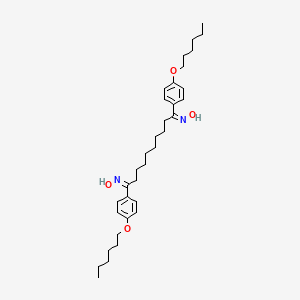
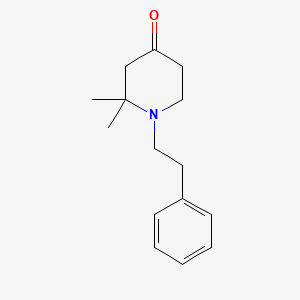
![N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide](/img/structure/B14343413.png)
![3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid](/img/structure/B14343416.png)

